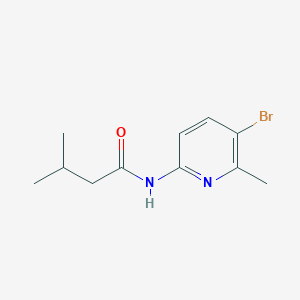![molecular formula C23H22ClN3O3S B250807 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein that plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Inhibition of PKB activity by this compound leads to the suppression of cell growth and induction of apoptosis, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various preclinical studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is its high selectivity towards PKB. This makes it a valuable tool for studying the role of PKB in various cellular processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as a tool for studying the role of PKB in various physiological processes. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. The first step is the preparation of 3-chloro-4-nitroaniline, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the intermediate, which is further reacted with 4-(2-thienylcarbonyl)-1-piperazine to yield the final product.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein involved in the regulation of cell growth and differentiation. This makes it a promising candidate for the treatment of various types of cancer, including breast, prostate, and lung cancer.
Propiedades
Fórmula molecular |
C23H22ClN3O3S |
|---|---|
Peso molecular |
456 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-6-3-2-5-17(20)22(28)25-16-8-9-19(18(24)15-16)26-10-12-27(13-11-26)23(29)21-7-4-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Clave InChI |
CVEWGBKCBBDFKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)







![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
